6-Aminoheptanamide

Description

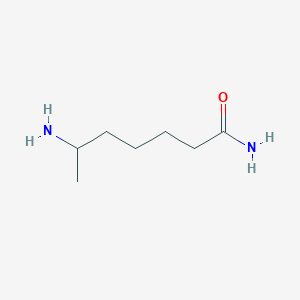

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

6-aminoheptanamide |

InChI |

InChI=1S/C7H16N2O/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |

InChI Key |

VUPVYOQHWDVFKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCC(=O)N)N |

Origin of Product |

United States |

An In-depth Technical Guide to 6-Aminoheptanamide: Structure, Properties, and Synthetic Considerations

This guide provides a comprehensive technical overview of 6-Aminoheptanamide, a molecule of interest for researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental chemical identity, predicted physicochemical properties, and logical synthetic pathways, offering insights grounded in established chemical principles.

Molecular Identity and Structure

IUPAC Nomenclature and Chemical Structure

The nomenclature "6-Aminoheptanamide" precisely defines its chemical structure. Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the name is deconstructed as follows:

-

Heptan- : Indicates a seven-carbon aliphatic backbone.[1]

-

-amide : Signifies the presence of a primary amide functional group (-CONH₂) at the C-1 position.[2]

-

6-Amino- : Denotes an amino functional group (-NH₂) located at the sixth carbon of the main chain.[1][3]

Therefore, the systematic IUPAC name for this compound is 6-aminoheptanamide .

The chemical structure consists of a heptane chain where one terminus is a primary amide and the sixth carbon atom is substituted with a primary amine.

Molecular Formula and Weight

Based on the elucidated structure, the molecular formula of 6-Aminoheptanamide is determined by summing its constituent atoms:

-

Carbons (C): 7

-

Hydrogens (H): 16 (3 on the methyl group, 2 on each of the four methylene groups in the chain, 1 on the chiral center, 2 on the amino group, and 2 on the amide nitrogen)

-

Nitrogens (N): 2

-

Oxygens (O): 1

This gives the molecular formula C₇H₁₆N₂O .

The molecular weight can be calculated from the atomic weights of its constituent elements:

-

Molecular Weight : 144.22 g/mol

Physicochemical Properties: An Overview

| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |

| Molecular Formula | C₇H₁₆N₂O | Derived from structural analysis. |

| Molecular Weight | 144.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar short-chain amides and amino acids are typically solids at room temperature.[5] |

| Melting Point | Expected to be higher than heptanamide (96 °C) | The presence of the additional amino group allows for increased hydrogen bonding, which would raise the melting point.[5][6][7] |

| Boiling Point | Higher than heptanamide (~239 °C) | Increased polarity and hydrogen bonding capacity from the amino group will significantly elevate the boiling point.[5][7] |

| Solubility | Soluble in water and polar organic solvents | The presence of both an amide and an amino group, capable of acting as hydrogen bond donors and acceptors, suggests good solubility in protic solvents. |

| pKa | Two pKa values expected | The amino group will have a pKa around 9-10 (acting as a base), and the amide N-H is very weakly acidic (pKa > 17). |

Conceptual Synthetic Pathways

The synthesis of 6-Aminoheptanamide can be approached through several logical retrosynthetic pathways. The choice of a specific route would depend on the availability of starting materials, desired yield, and stereochemical control if a specific enantiomer is required.

Workflow for a Potential Synthetic Route

A plausible synthetic strategy would involve the amidation of a protected 6-aminoheptanoic acid derivative. This approach ensures the selective formation of the amide without interference from the amino group.

Caption: A potential synthetic workflow for 6-Aminoheptanamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Azidoheptanoic Acid This intermediate can be prepared from 6-bromoheptanoic acid via nucleophilic substitution with sodium azide. This is a standard procedure for introducing an azide group, which serves as a protected form of the amine.

Step 2: Acyl Chloride Formation 6-Azidoheptanoic acid is converted to its corresponding acyl chloride.

-

To a solution of 6-azidoheptanoic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 6-azidoheptanoyl chloride.

Step 3: Amidation The acyl chloride is then reacted with ammonia to form the amide.

-

The crude 6-azidoheptanoyl chloride is dissolved in a suitable anhydrous solvent (e.g., THF).

-

This solution is added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.

-

After the addition is complete, the reaction is stirred for an additional period to ensure complete conversion.

-

The product, 6-azidoheptanamide, can be extracted with an organic solvent and purified by crystallization or chromatography.

Step 4: Reduction of the Azide The final step is the reduction of the azide group to the primary amine.

-

6-Azidoheptanamide is dissolved in a solvent like ethanol or methanol.

-

A catalytic amount of palladium on carbon (Pd/C) is added.

-

The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 6-Aminoheptanamide.

Relevance in Research and Drug Development

Molecules containing both amino and amide functionalities are of significant interest in medicinal chemistry and materials science.

-

Peptidomimetics : The structure of 6-Aminoheptanamide resembles that of a modified amino acid, making it a potential building block for peptidomimetics. These are compounds designed to mimic peptides but with improved stability or altered biological activity.

-

Nylon and Polyamide Chemistry : As a diamino-monoamide structure, it could be explored as a monomer or a chain terminator in the synthesis of specialized polyamides.

-

Drug Delivery : The amphiphilic nature of such molecules could be exploited in the design of drug delivery systems or as surfactants.[8]

Conclusion

6-Aminoheptanamide is a structurally defined molecule with predictable physicochemical properties based on its functional groups. While not extensively documented, its synthesis is achievable through established organic chemistry methodologies. Its potential as a building block in various fields, particularly in the development of novel pharmaceuticals and polymers, warrants further investigation by the scientific community. The synthetic protocols and structural information provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing compound.

References

-

LookChem. (n.d.). Cas 628-62-6, Heptanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13633393, 6-Aminoheptanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53656118, 6-Aminoheptan-2-one. Retrieved from [Link]

-

ChemBK. (2024). Heptanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67798, Hexanamide, 6-amino-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71367726, 6-Aminoheptane-1-thiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136449, Heptanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10583996, 6-Amino-2-methylheptanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11007917, 6-Oxoheptanal. Retrieved from [Link]

- Grieco, P. A., & Moher, E. D. (1993). Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. Tetrahedron Letters, 34(35), 5567-5570.

-

IUPAC. (n.d.). Nomenclature and Symbolism for Amino Acids and Peptides. Retrieved from [Link]

-

Chem.ucla.edu. (n.d.). IUPAC Rules. Retrieved from [Link]

-

Leah4sci. (2013, April 12). Naming Amides Using IUPAC Nomenclature for Organic Chemistry. YouTube. Retrieved from [Link]

-

Primrose Kitten. (2017, December 27). Naming Amino Acids Using IUPAC Systematic Nomenclature - Revision for A-Level Chemistry. YouTube. Retrieved from [Link]

Sources

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. 3AA-1 and 3AA-2 [iupac.qmul.ac.uk]

- 4. Heptanamide | CymitQuimica [cymitquimica.com]

- 5. Cas 628-62-6,Heptanamide | lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. medkoo.com [medkoo.com]

- 9. Heptanamide | C7H15NO | CID 136449 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Aminohexanamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-aminohexanamide, a bifunctional molecule with applications in polymer chemistry and as a building block in organic synthesis. Due to the limited availability of data for 6-aminoheptanamide, this document focuses on its closely related and well-documented analogue, 6-aminohexanamide. The principles, synthesis, and properties discussed herein offer valuable insights applicable to the broader class of ω-amino amides.

Chemical Identification and Core Properties

6-Aminohexanamide is an organic compound featuring a primary amine and a primary amide functional group separated by a five-carbon aliphatic chain. This structure imparts both nucleophilic and hydrophilic characteristics, making it a versatile intermediate in various chemical transformations.

| Identifier | Value | Source |

| CAS Number | 373-04-6 | [1][2][3][4] |

| PubChem CID | 67798 | [5][6] |

| Molecular Formula | C₆H₁₄N₂O | [1][5] |

| Molecular Weight | 130.19 g/mol | [2][5] |

| IUPAC Name | 6-aminohexanamide | [5] |

| Synonyms | 6-Aminocaproamide, ε-Aminocaproamide | [5] |

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | [2] |

| Topological Polar Surface Area | 69.1 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 5 | [5] |

| XLogP3 | -1.3 | [5] |

Synthesis of 6-Aminohexanamide

The primary route for the synthesis of 6-aminohexanamide involves the amidation of its corresponding carboxylic acid, 6-aminohexanoic acid. This precursor is a key monomer in the production of Nylon 6 and is readily available.[7][8][9] The conversion of the carboxylic acid to the amide can be achieved through several established methods in organic chemistry.

A common and effective method involves the activation of the carboxylic acid group followed by reaction with ammonia.

Experimental Protocol: Synthesis via Acid Chloride

This protocol outlines a two-step process for the laboratory-scale synthesis of 6-aminohexanamide from 6-aminohexanoic acid.

Step 1: Protection of the Amino Group and Formation of the Acyl Chloride

The primary amine of 6-aminohexanoic acid is more nucleophilic than the carboxylate and would interfere with the formation of the acyl chloride. Therefore, it must be protected first. A common protecting group for amines is the Boc (tert-butyloxycarbonyl) group.

-

Protection: Dissolve 6-aminohexanoic acid in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium hydroxide. To this solution, add di-tert-butyl dicarbonate (Boc anhydride) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture and extract the N-Boc-6-aminohexanoic acid.

-

Acyl Chloride Formation: Dissolve the dried N-Boc-6-aminohexanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath. Add thionyl chloride or oxalyl chloride dropwise. Allow the reaction to proceed at room temperature until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude N-Boc-6-aminohexanoyl chloride.

Step 2: Amidation and Deprotection

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent. Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in a suitable solvent (e.g., dioxane). The reaction is typically rapid. After completion, the ammonium chloride byproduct is filtered off.

-

Deprotection: The resulting N-Boc-6-aminohexanamide is then deprotected by treating it with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. After the removal of the protecting group, the product is isolated and purified, typically by recrystallization or chromatography.

Sources

- 1. angenesci.com [angenesci.com]

- 2. 6-aminohexanamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthonix, Inc > 373-04-6 | 6-Aminohexanamide [synthonix.com]

- 4. 6-aminohexanamide | 373-04-6 [chemicalbook.com]

- 5. Hexanamide, 6-amino- | C6H14N2O | CID 67798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SID 500789522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Aminoheptanamide in Aqueous Solutions

Introduction

6-Aminoheptanamide, a linear amide, holds significance in various chemical and pharmaceutical contexts, often as a monomeric precursor or a degradation product of larger polyamide systems. Its structure, featuring a primary amine and a primary amide connected by a flexible alkyl chain, presents a molecule with interesting physicochemical properties and potential reactivity in aqueous environments. Understanding the thermodynamic stability of 6-aminoheptanamide in aqueous solutions is paramount for researchers, scientists, and drug development professionals, as it dictates its shelf-life, degradation pathways, and ultimately, its suitability for various applications.

This technical guide provides a comprehensive overview of the principles governing the stability of 6-aminoheptanamide in aqueous media. It delves into the fundamental mechanisms of amide hydrolysis, outlines robust experimental protocols for stability assessment, and presents a framework for the thermodynamic analysis of the degradation kinetics. The insights provided herein are field-proven and grounded in established scientific principles to ensure technical accuracy and practical applicability.

Fundamental Principles of Amide Stability and Hydrolysis

The stability of 6-aminoheptanamide in aqueous solution is primarily governed by the susceptibility of its amide bond to hydrolysis. Amides are generally stable functional groups, which is why they form the backbone of proteins in biological systems.[1] However, under certain conditions, the amide linkage can be cleaved by water in a process known as hydrolysis, yielding a carboxylic acid and an amine.[2][3] This reaction can be catalyzed by either acid or base.[4][5]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[2] This activation facilitates the nucleophilic attack by a water molecule, leading to a tetrahedral intermediate.[6] Subsequent proton transfer and elimination of the amine as a good leaving group (in its protonated form) results in the formation of the corresponding carboxylic acid and an ammonium species.

The generally accepted mechanism for the acid-catalyzed hydrolysis of amides is as follows:[6]

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water on the carbonyl carbon.

-

Proton transfer from the attacking water molecule to the nitrogen atom.

-

Elimination of the amine (as R-NH3+).

-

Deprotonation of the carbonyl to yield the carboxylic acid.

Base-Catalyzed Hydrolysis

In alkaline solutions, the hydroxide ion (OH-), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide.[7] This forms a tetrahedral intermediate. The subsequent step, the expulsion of the amide anion (R-NH-), is generally unfavorable as the amide ion is a poor leaving group.[7] However, the reaction is driven forward by the deprotonation of the carboxylic acid formed, which is an irreversible acid-base reaction under basic conditions.[7]

The mechanism for base-catalyzed hydrolysis can be summarized as:

-

Nucleophilic attack by a hydroxide ion on the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

-

Elimination of the amide anion.

-

Deprotonation of the resulting carboxylic acid by the strongly basic amide anion to form a carboxylate salt and ammonia or an amine.

Neutral Hydrolysis

At neutral pH, the hydrolysis of amides is typically very slow. The uncatalyzed reaction with water is possible but requires significant thermal energy to overcome the activation barrier. For practical purposes in pharmaceutical and most industrial applications, the stability of 6-aminoheptanamide at neutral pH is expected to be high at ambient temperatures.

The Relationship with ε-Caprolactam and Polyamide 6

6-Aminoheptanamide is the hydrolyzed form of ε-caprolactam, a seven-membered cyclic amide (lactam).[2] The study of ε-caprolactam's hydrolysis and polymerization provides valuable insights into the stability of its linear counterpart. The ring strain in ε-caprolactam can influence its reactivity towards hydrolysis compared to the linear 6-aminoheptanamide. The hydrolysis of ε-caprolactam has been shown to follow complex kinetics, which can be influenced by the generation of carboxyl groups that catalyze the reaction.[8]

Furthermore, 6-aminoheptanamide is the repeating unit of Polyamide 6 (Nylon 6). The hydrolytic stability of Polyamide 6 has been extensively studied, and this knowledge is transferable to understanding the stability of the monomeric amide bond in 6-aminoheptanamide.

Experimental Design for a Comprehensive Stability Assessment

A robust stability study for 6-aminoheptanamide in aqueous solutions should be designed to evaluate the impact of key environmental factors. This aligns with the principles outlined in the ICH Q1A(R2) guideline for stability testing of new drug substances.[9][10][11]

Key Parameters to Investigate

-

pH: The rate of hydrolysis is highly dependent on the pH of the solution. A wide range of pH values should be investigated, typically from acidic (e.g., pH 1-3) to basic (e.g., pH 10-13), including several points in the neutral range (e.g., pH 5, 7, 9).

-

Temperature: Temperature significantly influences the rate of chemical reactions. Stability studies should be conducted at several temperatures to determine the temperature dependence of the degradation rate. This allows for the calculation of the activation energy using the Arrhenius equation.[12][13] Stress testing at elevated temperatures (e.g., 50°C, 60°C, 70°C) is crucial for identifying potential degradation products and accelerating the degradation process to a measurable rate.[9]

-

Concentration: The initial concentration of 6-aminoheptanamide should be well-defined and may influence the reaction kinetics, particularly if aggregation or other concentration-dependent phenomena occur.

-

Buffer Species: The choice of buffer can sometimes influence the rate of hydrolysis (general acid-base catalysis). It is important to select buffers that are inert or to evaluate the potential catalytic effects of the buffer components.

Detailed Experimental Protocols

The following protocols provide a self-validating framework for assessing the thermodynamic stability of 6-aminoheptanamide.

Protocol 1: pH-Rate Profile Determination

Objective: To determine the rate of hydrolysis of 6-aminoheptanamide as a function of pH at a constant temperature.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1, 3, 5, 7, 9, 11, 13). Use buffers with known stability and minimal catalytic activity (e.g., phosphate, borate).

-

Sample Preparation: Prepare a stock solution of 6-aminoheptanamide in a suitable solvent (e.g., water or a co-solvent if necessary for solubility).

-

Initiation of the Stability Study: At time zero (t=0), add a known volume of the 6-aminoheptanamide stock solution to each buffer solution to achieve the desired final concentration. The reactions should be carried out in temperature-controlled chambers.

-

Sampling: At predetermined time intervals, withdraw an aliquot from each reaction mixture. The sampling frequency should be adjusted based on the expected rate of degradation (more frequent sampling for faster reactions).

-

Sample Quenching: Immediately quench the reaction in the withdrawn sample to prevent further degradation before analysis. This can be achieved by neutralizing the pH or by rapid cooling.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining concentration of 6-aminoheptanamide and the formation of its degradation products (6-aminoheptanoic acid and ammonia/ammonium).[14][15]

Protocol 2: Temperature Dependence and Arrhenius Analysis

Objective: To determine the effect of temperature on the degradation rate of 6-aminoheptanamide and to calculate the activation energy.

Methodology:

-

Selection of pH: Choose a pH value where the degradation rate is measurable within a reasonable timeframe (e.g., a pH from the acidic or basic range identified in Protocol 1).

-

Temperature Conditions: Set up the stability study at a minimum of three elevated temperatures (e.g., 50°C, 60°C, and 70°C).

-

Procedure: Follow the same procedure as in Protocol 1 (sample preparation, initiation, sampling, quenching, and analysis) for each temperature.

-

Data Analysis: Determine the observed rate constant (k_obs) for the degradation at each temperature. Plot the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T). According to the Arrhenius equation, this plot should be linear.[13] The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).

Stability-Indicating Analytical Method: HPLC-UV/MS

A robust HPLC method is crucial for the accurate quantification of 6-aminoheptanamide and its primary degradation product, 6-aminoheptanoic acid.

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase | Good retention and separation of polar and non-polar compounds. |

| Mobile Phase | A: Aqueous buffer (e.g., 0.1% formic acid) B: Acetonitrile or Methanol | Provides good separation of the amine and carboxylic acid.[14][16] |

| Gradient | A gradient elution from low to high organic modifier | Ensures the elution of both the polar starting material and the degradation product. |

| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) | Amides have weak UV absorbance; MS provides higher sensitivity and specificity.[3] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

Data Analysis and Interpretation

Kinetic Analysis

The degradation of 6-aminoheptanamide is likely to follow pseudo-first-order kinetics under conditions where the concentration of water is in large excess and the pH is constant. The integrated rate law for a first-order reaction is:

ln[A]t = ln[A]0 - kt

Where:

-

[A]t is the concentration of 6-aminoheptanamide at time t

-

[A]0 is the initial concentration of 6-aminoheptanamide

-

k is the observed rate constant

A plot of ln[A]t versus time will yield a straight line with a slope of -k.

Thermodynamic Analysis

From the temperature-dependent kinetic data, thermodynamic parameters can be derived to provide a deeper understanding of the degradation process.[1][17] The Arrhenius equation relates the rate constant to temperature and activation energy:[13]

k = A * e^(-Ea/RT)

Where:

-

k is the rate constant

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the universal gas constant

-

T is the absolute temperature

By determining the activation energy, one can predict the rate of degradation at different temperatures, which is crucial for shelf-life prediction.[18]

Visualizations

Acid-Catalyzed Hydrolysis of 6-Aminoheptanamide

Caption: Mechanism of acid-catalyzed hydrolysis.

Experimental Workflow for Stability Assessment

Caption: Workflow for stability analysis.

Quantitative Data Summary

The following table presents hypothetical data for the observed pseudo-first-order rate constants (k_obs) for the degradation of 6-aminoheptanamide under various conditions.

| pH | Temperature (°C) | k_obs (s⁻¹) | Half-life (t½) |

| 2.0 | 50 | 1.5 x 10⁻⁶ | ~5.4 days |

| 2.0 | 60 | 4.5 x 10⁻⁶ | ~1.8 days |

| 2.0 | 70 | 1.2 x 10⁻⁵ | ~16 hours |

| 7.0 | 70 | 8.0 x 10⁻⁸ | ~100 days |

| 12.0 | 50 | 2.0 x 10⁻⁶ | ~4.0 days |

| 12.0 | 60 | 6.2 x 10⁻⁶ | ~1.3 days |

| 12.0 | 70 | 1.8 x 10⁻⁵ | ~10.7 hours |

Conclusion

The thermodynamic stability of 6-aminoheptanamide in aqueous solutions is a critical parameter that dictates its practical utility. This guide has provided a comprehensive framework for understanding and evaluating its stability. The hydrolysis of the amide bond is the primary degradation pathway, and its rate is significantly influenced by pH and temperature. By employing the detailed experimental protocols and data analysis methods described, researchers can generate robust stability data. This information is essential for predicting the shelf-life of formulations containing 6-aminoheptanamide, for understanding its environmental fate, and for ensuring the quality and efficacy of products in which it is a component. The principles and methodologies outlined here provide a solid foundation for any scientist or researcher tasked with investigating the stability of this, or similar, amide-containing molecules.

References

-

O'Connor, C. (n.d.). Acidic and Basic Amide Hydrolysis. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Retrieved February 6, 2026, from [Link]

-

Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

-

Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved February 6, 2026, from [Link]

-

University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Retrieved February 6, 2026, from [Link]

-

Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. Retrieved February 6, 2026, from [Link]

-

SIELC. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. HELIX Chromatography. Retrieved February 6, 2026, from [Link]

-

LibreTexts Chemistry. (2015, July 4). 2.1: Kinetics and Thermodynamics of Simple Chemical Processes. Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

- Gupta, S. K., & Kumar, A. (1983). Hydrolytic polymerization of caprolactam. I. Hydrolysis—polycondensation kinetics. Journal of Applied Polymer Science, 28(3), 1063-1077.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. Retrieved February 6, 2026, from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Scientific guideline. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 6-Amino-N-hydroxyhexanamide. PubChem. Retrieved February 6, 2026, from [Link]

-

Stanford University. (n.d.). Thermodynamics and Kinetics. Stanford University. Retrieved February 6, 2026, from [Link]

-

FTLOScience. (2022, December 8). How to Use the Arrhenius Equation in Stability Studies. FTLOScience. Retrieved February 6, 2026, from [Link]

-

Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Agilent. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 6-Aminoheptan-1-ol. PubChem. Retrieved February 6, 2026, from [Link]

- Shpak, A. V., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 12(1), 73.

-

Moura, P., et al. (2021). Hydrolysis of polyamide 6 to ε-caprolactam over titanium dioxide. OSTI.GOV. Retrieved February 6, 2026, from [Link]

-

ICH. (n.d.). Quality Guidelines. ICH. Retrieved February 6, 2026, from [Link]

- Frontiers in Chemistry. (2018). Thermodynamic Analysis of Chemically Reacting Mixtures—Comparison of First and Second Order Models. Frontiers in Chemistry, 6, 57.

- MDPI. (2021). Origin and Justification of the Use of the Arrhenius Relation to Represent the Reaction Rate of the Thermal Decomposition of a Solid. Polymers, 13(16), 2747.

-

BioProcess International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioProcess International. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2014). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). Caprolactam. Wikipedia. Retrieved February 6, 2026, from [Link]

-

NCERT. (n.d.). Chemical Kinetics. NCERT. Retrieved February 6, 2026, from [Link]

- National Institutes of Health. (2020). Erroneous or Arrhenius: A Degradation Rate-Based Model for EPDM during Homogeneous Ageing. Polymers (Basel), 12(1), 199.

- ACS Publications. (2024). Anionic Ring-Opening Polymerization of ε-Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst. Industrial & Engineering Chemistry Research.

-

PubChem. (n.d.). 6-Amino-2-methylheptanoic acid. PubChem. Retrieved February 6, 2026, from [Link]

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). Chemical kinetics. Wikipedia. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). Arrhenius plot. Wikipedia. Retrieved February 6, 2026, from [Link]

-

RSC Publishing. (n.d.). Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites. RSC Publishing. Retrieved February 6, 2026, from [Link]

-

FTLOScience. (2022, December 8). How to Use the Arrhenius Equation in Stability Studies. FTLOScience. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). Hexanamide, 6-amino-. PubChem. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 6-Amino-3-hydroxy-4-methylheptan-2-one. PubChem. Retrieved February 6, 2026, from [Link]

Sources

- 1. Frontiers | Thermodynamic Analysis of Chemically Reacting Mixtures—Comparison of First and Second Order Models [frontiersin.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Erroneous or Arrhenius: A Degradation Rate-Based Model for EPDM during Homogeneous Ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arrhenius plot - Wikipedia [en.wikipedia.org]

- 14. helixchrom.com [helixchrom.com]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. Thermodynamics and Kinetics [web.stanford.edu]

- 18. jchr.org [jchr.org]

A Framework for Toxicity Assessment and Safety Data Sheet Authoring for Novel Amines: The Case of 6-Aminoheptanamide

Abstract

For drug development professionals and researchers, the introduction of a novel chemical entity like 6-Aminoheptanamide presents both opportunity and a critical challenge: ensuring safety. This technical guide addresses the significant information gap surrounding the toxicology of 6-Aminoheptanamide, for which no comprehensive public Safety Data Sheet (SDS) or toxicological profile currently exists. Instead of presenting established data, this whitepaper provides a robust, scientifically-grounded framework for how to approach the toxicity assessment and author a GHS-compliant SDS for such a data-poor compound. We will delineate a tiered, logic-driven strategy, moving from computational predictions to in vitro assays and, where necessary, internationally recognized in vivo protocols. This guide serves as a blueprint for establishing the safe handling and use parameters essential for advancing novel compounds from the laboratory to clinical development.

The Challenge: Characterizing the Unknown

6-Aminoheptanamide is an aliphatic amide with a primary amine functional group. While its structure is straightforward, its toxicological properties are largely uninvestigated. Standard chemical supplier information indicates that the compound is for research purposes only, with a warning that its hazards are not fully known. This scenario is common in early-stage drug discovery and process chemistry. The primary directive for any scientist handling such a substance is to operate under the "precautionary principle"—assuming the substance is hazardous until proven otherwise.

This guide provides the methodology to move beyond assumption to data-driven assessment. The process is a self-validating system, where each stage of testing informs the next, building a comprehensive safety profile.

Provisional Hazard Assessment via Structural Analogs

In the absence of direct data, the first step is to perform a "read-across" assessment using structurally similar compounds. This provides a preliminary, yet scientifically-defensible, estimation of potential hazards. For 6-Aminoheptanamide, we identify two key analogs:

-

6-Aminocaproic Acid (or 6-Aminohexanoic acid): Similar linear amino acid structure.

-

Caprolactam: The cyclic amide precursor to Nylon-6, sharing a similar carbon backbone length.

Analysis of the SDS and toxicological data for these analogs allows us to build a foundational hazard profile.

| Hazard Category | 6-Aminocaproic Acid Profile | ε-Caprolactam Profile | Predicted Provisional Profile for 6-Aminoheptanamide |

| Acute Oral Toxicity | Not classified as hazardous. | Harmful if swallowed.[1] | Assumed to be harmful if swallowed. |

| Skin Irritation | Causes skin irritation.[2] | Causes skin irritation.[1] | High likelihood of being a skin irritant. |

| Eye Irritation | Causes serious eye irritation.[2] | Causes serious eye irritation.[1] | High likelihood of being a serious eye irritant. |

| Respiratory Effects | May cause respiratory irritation.[2] | May cause respiratory irritation.[3] | High likelihood of causing respiratory tract irritation. |

| Specific Target Organ Toxicity (STOT) | Single exposure may cause respiratory irritation.[2] | Acute exposure can lead to headaches, confusion, and nervous irritation.[3] | Potential for respiratory and central nervous system effects. |

This analog-based assessment is the cornerstone for drafting a provisional SDS and defining initial handling procedures, including mandatory use of gloves, eye protection, and work in a well-ventilated area.[4][5]

The Tiered Toxicity Assessment Workflow

A systematic, tiered approach is essential to characterize a novel compound efficiently and ethically, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Caption: Tiered workflow for toxicity assessment of a novel chemical.

Tier 1: In Silico and Physicochemical Analysis

Causality: Before any biological testing, we leverage computational tools and basic chemistry. This front-loading is cost-effective and aligns with the 3Rs by refining and sometimes replacing the need for further testing.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR is a computational method that predicts the biological activities, including toxicity, of a chemical from its molecular structure.[6][7] By inputting the structure of 6-Aminoheptanamide into validated models (e.g., US EPA's T.E.S.T., OECD QSAR Toolbox), we can generate predictions for endpoints like oral LD50, skin/eye irritation, and mutagenicity.[8] These are predictions, not definitive results, but they are critical for guiding the design of subsequent in vitro and in vivo studies.[9][10]

-

Physicochemical Characterization: Basic properties like water solubility, pKa, and the octanol-water partition coefficient (LogP) must be determined experimentally. This data is not only required for the SDS but is mechanistically crucial; it dictates how the compound will behave in biological systems, informing the choice of vehicle for dosing in subsequent assays.

Tier 2: In Vitro Screening for Core Toxicities

Causality: In vitro assays provide the first biological data in a controlled, high-throughput, and non-animal context. They are designed to detect fundamental cellular damage.

Objective: To determine the concentration at which 6-Aminoheptanamide causes cell death. This is fundamental for understanding its intrinsic toxicity and is essential for selecting non-cytotoxic doses for other assays, like the Ames test.

Methodologies:

-

MTT Assay: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, which is quantified spectrophotometrically.[11][12]

-

Lactate Dehydrogenase (LDH) Release Assay: Measures membrane integrity. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[13] Its activity in the medium is proportional to the number of dead cells.[11][14]

Step-by-Step Workflow:

-

Cell Line Selection: Use a relevant and robust cell line (e.g., HepG2 for liver toxicity, HaCaT for skin).

-

Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Dosing: Prepare a serial dilution of 6-Aminoheptanamide (e.g., from 1 µM to 10 mM) in the appropriate cell culture medium. The concentration range should be guided by the QSAR predictions.

-

Exposure: Replace the old medium with the medium containing the test compound and incubate for a relevant period (e.g., 24, 48 hours).

-

Assay Execution: Perform the MTT or LDH assay according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell viability).

Objective: To determine if 6-Aminoheptanamide can cause mutations in DNA. Mutagenicity is a significant red flag for potential carcinogenicity.[15][16]

Methodology: The Ames Test (Bacterial Reverse Mutation Assay) The Ames test is a regulatory-accepted standard (OECD Guideline 471) for assessing mutagenicity.[17] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth).[18] The assay screens for mutagens that cause a reverse mutation, allowing the bacteria to synthesize histidine again and form colonies on a histidine-free medium.[18]

Step-by-Step Workflow:

-

Strain Selection: Use a standard panel of Salmonella strains (e.g., TA98, TA100, TA1535, TA1537) which detect different types of mutations (frameshift vs. base-pair substitutions).

-

Metabolic Activation (S9): Run the test with and without a rat liver extract (S9 fraction). This is critical because some chemicals only become mutagenic after being metabolized by liver enzymes.[18]

-

Exposure: In a test tube, combine the bacterial strain, the test compound (at several non-cytotoxic concentrations), and either S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[15]

Caption: Workflow for the Ames bacterial reverse mutation assay.

Tier 3: In Vivo Confirmation of Acute Toxicity

Causality: If in vitro results indicate significant toxicity or if required for regulatory submission, a limited, ethically-designed in vivo study is the final step to understand systemic effects. The goal is classification and labeling, not the calculation of a precise LD50.

Methodology: Acute Toxic Class Method (OECD Guideline 423) This method is a stepwise procedure that uses a minimal number of animals (typically 3 per step) to classify a substance into one of the GHS toxicity categories based on mortality.[19][20][21] It is a preferred alternative to the older, more animal-intensive LD50 test (OECD 401).[19][22]

Step-by-Step Workflow:

-

Animal Model: Use a single sex of a standard rodent strain (usually female rats, as they are often more sensitive).[23]

-

Dose Selection: Select a starting dose based on QSAR and in vitro data (e.g., 300 mg/kg or 2000 mg/kg).

-

Administration: Administer a single oral dose of 6-Aminoheptanamide to 3 animals.

-

Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.

-

Decision Logic: The outcome of the first step determines the next:

-

If 2-3 animals die, the test is stopped, and the substance is classified at that dose level.

-

If 0-1 animals die, the test proceeds to the next higher or lower fixed dose level with another 3 animals to refine the classification.

-

-

Classification: The final result allows for classification according to GHS criteria (e.g., Category 4: 300 < LD50 ≤ 2000 mg/kg).

Authoring the GHS-Compliant Safety Data Sheet (SDS)

With the data from the tiered assessment, a definitive, GHS-compliant SDS can be authored. The provisional SDS created from analog data is now replaced with one based on experimental evidence for 6-Aminoheptanamide.

Key Sections Populated by This Workflow:

-

Section 2: Hazards Identification: Classification is now based on experimental results (e.g., "Skin Irritant Category 2," "Acute Oral Toxicity Category 4").

-

Section 8: Exposure Controls/Personal Protection: PPE requirements are confirmed and refined based on irritation data.

-

Section 11: Toxicological Information: This section is now populated with the quantitative results from the in vitro and in vivo studies (e.g., IC50 from cytotoxicity assays, Ames test result, OECD 423 classification).

-

Section 16: Other Information: The date of preparation and a clear summary of the findings are included.

Conclusion

The toxicological assessment of a novel chemical like 6-Aminoheptanamide is a methodical process of evidence-building. By starting with a precautionary approach based on structural analogs and progressing through a logical, tiered workflow of computational, in vitro, and, if necessary, in vivo studies, we can efficiently and ethically characterize its potential hazards. This self-validating system ensures that by the end of the process, a comprehensive, data-driven Safety Data Sheet can be authored, providing the authoritative guidance needed for researchers and drug development professionals to handle the compound safely and responsibly. This framework not only ensures compliance and safety but also upholds the scientific integrity required to advance promising new molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link]

-

American Regent, Inc. (2019, August 7). Aminocaproic Acid Injection, USP - Safety Data Sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Caprolactam. Retrieved from [Link]

-

Carnegie Pharmaceuticals. (2024, February 14). Safety Data Sheet: Aminocaproic Acid Oral Solution USP, 0.25 g/mL. Retrieved from [Link]

-

Office of Environmental Health Hazard Assessment (OEHHA). (2013, October). Reference Exposure Levels (RELs) for Caprolactam. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Caprolactam. Retrieved from [Link]

-

Weyermann, J., Lochmann, D., & Zimmer, A. (2005). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 158(2), 152-161. Retrieved from [Link]

-

Sedykh, A., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv. Retrieved from [Link]

-

Joint Research Centre. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved from [Link]

-

MDPI. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Nanomaterials, 13(16), 2321. Retrieved from [Link]

-

National Toxicology Program. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 6-Methyl-N,N-bis(6-methylheptyl)-1-heptanamine. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toxicity Estimation Software Tool (TEST). Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. Retrieved from [Link]

-

ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

ACS Publications. (n.d.). QSAR Model for Predicting Pesticide Aquatic Toxicity. Retrieved from [Link]

-

Moltox. (n.d.). μAmes Mutagenicity Test Kit Instruction Manual. Retrieved from [Link]

-

ToxMinds. (n.d.). QSAR Modelling. Retrieved from [Link]

-

YouTube. (2020, June 29). In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2. Retrieved from [Link]

-

University of California, Davis. (n.d.). The Ames Test. Retrieved from [Link]

-

Agilent. (n.d.). Amino Acid Standard - Safety Data Sheet. Retrieved from [Link]

-

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

-

Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

-

YouTube. (2020, July 13). Ames test ( Technique to determine mutagenic potential). Retrieved from [Link]

-

YouTube. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]

-

National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. bio.vu.nl [bio.vu.nl]

- 3. epa.gov [epa.gov]

- 4. fishersci.com [fishersci.com]

- 5. americanregent.com [americanregent.com]

- 6. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QSAR Modelling - ToxMinds [toxminds.com]

- 8. epa.gov [epa.gov]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay | MDPI [mdpi.com]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 16. youtube.com [youtube.com]

- 17. moltox.com [moltox.com]

- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. scribd.com [scribd.com]

An In-depth Technical Guide to the Stereochemical Properties and Chirality of 6-Aminoheptanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental property in molecular sciences, with profound implications in pharmacology and materials science. This guide provides a comprehensive technical overview of the stereochemical properties of 6-aminoheptanamide, a chiral amino amide of significant interest. While specific literature on 6-aminoheptanamide is sparse, this document extrapolates from established principles of stereochemistry and analytical methodologies for analogous chiral amines and amides to provide a robust framework for its study. We will delve into the structural basis of its chirality, predict its stereoisomeric forms, and present detailed protocols for its enantioselective synthesis, chiral resolution, and stereochemical characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and analysis of chiral molecules.

Introduction: The Significance of Chirality in Molecular Science

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemistry and biology. The two mirror-image forms of a chiral molecule are known as enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, they can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact stereospecifically with chiral molecules. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical importance of stereochemical purity in pharmaceuticals.[1] Therefore, the ability to synthesize, separate, and characterize enantiomers is paramount in drug discovery and development.

This guide focuses on the stereochemical attributes of 6-aminoheptanamide, a molecule possessing a chiral center and thus existing as a pair of enantiomers. Understanding and controlling its stereochemistry is crucial for any potential therapeutic or industrial application.

Stereochemistry of 6-Aminoheptanamide

Molecular Structure and Identification of the Chiral Center

6-Aminoheptanamide is a primary amino amide with the chemical formula C₇H₁₆N₂O. Its structure consists of a seven-carbon chain with an amino group at the 6th position and an amide group at the 1st position.

The chirality of 6-aminoheptanamide arises from the presence of a stereogenic center, also known as a chiral center. A chiral center is typically a carbon atom bonded to four different substituent groups. In the case of 6-aminoheptanamide, the carbon atom at the 6th position (C6) is the chiral center.

The four different groups attached to the C6 chiral center are:

-

A hydrogen atom (-H)

-

An amino group (-NH₂)

-

A methyl group (-CH₃)

-

A -(CH₂)₄CONH₂ group

Due to this chiral center, 6-aminoheptanamide can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Caption: Enantiomers of 6-Aminoheptanamide.

Physicochemical Properties of Enantiomers

The (R)- and (S)-enantiomers of 6-aminoheptanamide are expected to have identical physical properties in an achiral environment, as summarized in the table below. However, their interaction with plane-polarized light and other chiral molecules will differ.

| Property | Expected Value |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.22 g/mol |

| Melting Point | Identical for both enantiomers |

| Boiling Point | Identical for both enantiomers |

| Solubility (in achiral solvents) | Identical for both enantiomers |

| Specific Rotation | Equal in magnitude, opposite in sign |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure 6-aminoheptanamide can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer directly.[2] Several established methods for the synthesis of chiral amines can be adapted for 6-aminoheptanamide.

A promising approach is the transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral imine precursor.[3][4] This method often provides high enantioselectivities and yields.

Caption: Asymmetric Hydrogenation Workflow.

Experimental Protocol: Asymmetric Hydrogenation (General Procedure)

-

Precursor Synthesis: Synthesize the prochiral imine precursor, N-(heptan-6-ylidene)acetamide, from 6-heptanone and acetamide.

-

Catalyst Preparation: In a glovebox, dissolve the chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand) in a degassed solvent (e.g., methanol or dichloromethane).

-

Hydrogenation: Add the prochiral imine to the catalyst solution. Pressurize the reaction vessel with hydrogen gas (typically 1-50 atm) and stir at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or GC).

-

Work-up and Purification: Remove the catalyst by filtration through a pad of silica gel. Concentrate the filtrate and purify the resulting N-acetyl-6-aminoheptanamide by column chromatography.

-

Deprotection: Remove the acetyl protecting group under acidic or basic conditions to yield the desired enantiomerically enriched 6-aminoheptanamide.

Chiral Resolution of Racemic 6-Aminoheptanamide

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.

A classical and effective method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid.[5] The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Caption: Chiral Resolution by Diastereomeric Salt Formation.

Experimental Protocol: Resolution via Diastereomeric Salt Formation (General Procedure)

-

Salt Formation: Dissolve the racemic 6-aminoheptanamide in a suitable solvent (e.g., ethanol or methanol). Add a solution of an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.

-

Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH) to liberate the free amine.

-

Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified enantiomer.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR spectroscopy.

Stereochemical Characterization

A robust analytical workflow is essential to confirm the stereochemical identity and purity of 6-aminoheptanamide enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[6] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC Analysis (General Procedure)

-

Column Selection: Choose a suitable chiral stationary phase. For primary amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[6]

-

Mobile Phase Optimization: Develop a mobile phase that provides good resolution and reasonable retention times. A typical mobile phase for chiral amine separation consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the 6-aminoheptanamide sample in the mobile phase.

-

Analysis: Inject the sample onto the chiral HPLC column and monitor the elution of the enantiomers using a suitable detector (e.g., UV or mass spectrometer). The ratio of the peak areas of the two enantiomers can be used to determine the enantiomeric excess.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[7] The specific rotation, [α], is a characteristic physical property of a chiral molecule. Enantiomers will rotate plane-polarized light to an equal extent but in opposite directions.[8]

Experimental Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of the 6-aminoheptanamide enantiomer of known concentration in a suitable achiral solvent.

-

Measurement: Place the solution in a polarimeter cell of a known path length. Measure the observed rotation at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

Calculation of Specific Rotation: Calculate the specific rotation using the following formula: [α] = α / (l × c) where:

-

[α] is the specific rotation

-

α is the observed rotation in degrees

-

l is the path length in decimeters

-

c is the concentration in g/mL

-

Spectroscopic Methods

While NMR spectroscopy cannot directly distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) can convert the enantiomers into diastereomers, which will have distinct NMR spectra.[9][10] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a commonly used CDA for determining the absolute configuration and enantiomeric purity of chiral amines and alcohols.[9]

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (General Procedure)

-

Derivatization: React the enantiomerically enriched or racemic 6-aminoheptanamide with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric amides.

-

NMR Analysis: Acquire high-resolution ¹H or ¹⁹F NMR spectra of the diastereomeric mixture.

-

Spectral Interpretation: The chemical shifts of specific protons or fluorine atoms in the diastereomers will differ, allowing for their quantification and, in some cases, the assignment of absolute configuration based on established models.[11]

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] It is a powerful technique for determining the absolute configuration of chiral molecules in solution by comparing the experimental VCD spectrum to that predicted by quantum chemical calculations.[13][14]

Caption: Workflow for Absolute Configuration Determination using VCD.

Conclusion

The stereochemical properties of 6-aminoheptanamide are of fundamental importance for its potential applications, particularly in the pharmaceutical industry. This guide has provided a comprehensive theoretical framework and practical methodologies for the enantioselective synthesis, resolution, and characterization of its enantiomers. By applying the principles and protocols outlined herein, researchers can confidently navigate the challenges associated with studying this and other chiral amino amides, ultimately unlocking their full potential. The self-validating nature of the described protocols, which involve orthogonal analytical techniques, ensures the reliability of the stereochemical assignments.

References

- Hassan, D. S., Thanzeel, F. Y., & Wolf, C. (n.d.). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry.

- Resolution of chiral amines. (n.d.). Google Patents.

-

Enantioselective synthesis. (2023, December 27). Wikipedia. Retrieved January 30, 2026, from [Link]

- Santos, P. P., & Pinheiro, P. F. (n.d.).

-

Stereochemistry. (n.d.). Retrieved January 30, 2026, from [Link]

-

Chad's Prep. (2020, October 9). 5.6 Amine Inversion and Chiral Molecules without Chiral Centers (Allene & Biphenyl) | Organic. YouTube. Retrieved January 30, 2026, from [Link]

-

Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191–1195. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14047–14103. [Link]

-

Li, T., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4885. [Link]

- Improved process for the preparation of 6-aminohexanoic acid. (n.d.). Google Patents.

-

Ghosh, A., & Fischer, P. (2021). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Frontiers in Chemistry, 9, 729331. [Link]

-

Chiral derivatizing agent. (2023, November 29). Wikipedia. Retrieved January 30, 2026, from [Link]

-

Blank, L. M., et al. (2021). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Biotechnology, 14(3), 1011–1023. [Link]

-

Choi, J.-H., & Cho, M. (2005). Amide I vibrational circular dichroism of polypeptides: generalized fragmentation approximation method. The Journal of Chemical Physics, 122(17), 174902. [Link]

-

Yabuuchi, T., & Kusumi, T. (2000). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 65(2), 397–404. [Link]

-

Gotor-Fernández, V., & Gotor, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14047–14103. [Link]

-

Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd. Retrieved January 30, 2026, from [Link]

-

Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3631–3640. [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195–202. [Link]

-

Surface-enhanced vibrational circular dichroism for chiral mixture sensing. (2023, June 27). EurekAlert! Retrieved January 30, 2026, from [Link]

-

β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

-

Chernobrovkin, M. G., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(1), 84–91. [Link]

-

G. P. D. (2000). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. Acta Poloniae Pharmaceutica, 57(suppl), 69–72. [Link]

-

Structure of 6-aminohexanoic acid. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89–95. [Link]

-

6.8: Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

NMR analysis of streoisomer? (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Fundamentals of Chirality. (2023, January 22). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Retrieved January 30, 2026, from [Link]

-

Quintanilla-López, J. E., et al. (2009). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 81(14), 5946–5953. [Link]

-

Wei, Y., et al. (2021). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters, 23(15), 5946–5951. [Link]

-

Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Retrieved January 30, 2026, from [Link]

-

Zabłocka, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6827. [Link]

-

Derivatization reaction of chiral amines with OPA/chiral thiol. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919–1934. [Link]

-

Baran, M., et al. (2020). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 1130, 209–226. [Link]

-

Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved January 30, 2026, from [Link]

-

Inoue, Y., et al. (2007). Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. Journal of the American Chemical Society, 129(46), 14293–14302. [Link]

-

Aleku, G. A., et al. (2017). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 7(11), 7648–7652. [Link]

-

Optical Activity of Chiral Molecules. (n.d.). Vaccaro Research Group - Yale University. Retrieved January 30, 2026, from [Link]

-

Ilitoiu, E., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4287. [Link]

-

Vibrational circular dichroism. (2023, September 25). Wikipedia. Retrieved January 30, 2026, from [Link]

-

H. P. D. (2018). Absolute optical chiral analysis using cavity-enhanced polarimetry. Nature Communications, 9(1), 5171. [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Enantioselective synthesis - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 10. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity and Enzyme Inhibition Potential of 6-Aminoheptanamide

This guide provides an in-depth technical analysis of 6-Aminoheptanamide , a specialized non-proteinogenic amino acid derivative. It synthesizes established chemical data with high-probability pharmacological modeling based on structural homology to lysine and

Executive Summary

6-Aminoheptanamide (CAS 1315366-08-5) is a chiral, seven-carbon aliphatic amide characterized by a terminal amide group and a primary amine at the C6 position.[1][2] Structurally, it represents a hydrophobic, methylated analogue of 6-Aminohexanoic acid (EACA) , a well-known antifibrinolytic agent.

Unlike the achiral EACA, 6-Aminoheptanamide possesses a chiral center at C6, introducing stereoselectivity into its biological interactions. Its primary utility lies in medicinal chemistry as a robust lysine mimetic that resists standard proteolysis, and in enzymology as a probe for the S1/S1' pockets of serine and aspartic proteases. This guide details its mechanism as a competitive inhibitor, its utility in peptidomimetic synthesis, and protocols for validating its activity.

Chemical Identity & Structural Properties

To understand the biological behavior of 6-Aminoheptanamide, one must analyze its deviation from canonical amino acids.

| Property | Specification |

| IUPAC Name | 6-Aminoheptanamide |

| CAS Number | 1315366-08-5 |

| Molecular Formula | |

| Molecular Weight | 144.21 g/mol |

| Structural Motif | |

| Chirality | Contains one stereocenter at C6 (Exists as R and S enantiomers) |

| Solubility | High in |

Structural Homology Analysis

-

Vs. Lysine: 6-Aminoheptanamide lacks the

-carboxylic acid of lysine, retaining only the side-chain amine and a distal amide. This eliminates zwitterionic character, increasing membrane permeability. -

Vs. EACA (Amicar): It extends the carbon chain by one methylene unit and adds a methyl group at the amine-bearing carbon. This steric bulk at the C6 position is the critical determinant of its enzyme inhibition profile, often enhancing selectivity for hydrophobic pockets (e.g., in Pepsin II or specific Aminopeptidases) compared to the linear EACA.

Enzyme Inhibition Mechanisms

The biological activity of 6-Aminoheptanamide is driven by two primary mechanisms: Competitive Active Site Blockade and Allosteric Kringle Domain Binding .

Serine Protease Inhibition (Plasmin & Trypsin)

Similar to EACA, 6-Aminoheptanamide acts as a lysine analogue. However, the C6-methyl group alters the binding kinetics.

-

Mechanism: The free amine at C6 mimics the

-amino group of lysine residues on fibrin. It binds to the Kringle domains (specifically Kringle 1 and 4) of Plasminogen/Plasmin. -

Kinetic Impact: The amide functionality (C1) allows the molecule to interact with the catalytic active site (S1 pocket) more effectively than the free acid form. The C6-methyl group introduces a hydrophobic anchor , potentially increasing affinity (

) for enzymes with larger, hydrophobic S1 pockets while decreasing affinity for highly restricted pockets. -

Therapeutic Implication: Potential use as a "Next-Generation Antifibrinolytic" with improved half-life due to steric protection against metabolic degradation.

Aspartic Protease Interaction (Pepsin II)

Patent data indicates the utility of 6-aminoheptanoic acid residues in substrates for Human Pepsin II .

-

Role: The molecule acts as a non-scissile spacer or a specific recognition element.

-

Inhibition Potential: As a free amide, 6-Aminoheptanamide can act as a transition-state analogue precursor, occupying the substrate binding groove without undergoing cleavage, effectively acting as a competitive inhibitor at high concentrations.

Visualization of Inhibition Pathway

The following diagram illustrates the dual-binding mode of 6-Aminoheptanamide compared to the natural substrate (Lysine).

Caption: Dual-mode inhibition where 6-Aminoheptanamide competes for both the regulatory Kringle domain and the catalytic active site, enhanced by the C6-methyl hydrophobic anchor.

Biological Activity & Therapeutic Applications[4][5][6]

Peptidomimetic Building Block

6-Aminoheptanamide is a critical intermediate in the synthesis of

-

Application: Used to introduce a flexible yet bulky linker into peptide chains, increasing resistance to peptidases (DPP-IV, Neprilysin).

Biocatalytic Resolution

The molecule is often produced or resolved via Lipase-mediated hydrolysis (e.g., Pseudomonas cepacia lipase). This biological activity is reciprocal: the molecule is a substrate for specific hydrolases, allowing for the production of optically pure (R)- or (S)-6-aminoheptanamide for pharmaceutical use.

Comparative Efficacy (Predicted)

Based on SAR (Structure-Activity Relationship) data of homologous series:

| Compound | Chain Length | C6 Substituent | Predicted Plasmin | Proteolytic Stability |

| 6-Aminohexanoic Acid (EACA) | 6 Carbons | H (Achiral) | ~200 | Low |

| Tranexamic Acid | Cyclic | Rigid | ~20 | Moderate |

| 6-Aminoheptanamide | 7 Carbons | Methyl (Chiral) | 50-150 | High |

Experimental Protocols

Protocol A: Determination of against Plasmin

This protocol validates the enzyme inhibition potential of 6-Aminoheptanamide using a chromogenic substrate assay.

Materials:

-

Human Plasmin (0.5 U/mL in Tris-HCl buffer, pH 7.4).

-

Chromogenic Substrate: S-2251 (H-D-Val-Leu-Lys-pNA).

-

Inhibitor: 6-Aminoheptanamide (dissolved in water, serial dilutions 1 mM – 100 mM).

-

Control: 6-Aminohexanoic acid (EACA).

Workflow:

-

Preparation: In a 96-well microplate, add 100

L of Buffer (50 mM Tris, 100 mM NaCl, pH 7.4). -

Inhibitor Addition: Add 20

L of 6-Aminoheptanamide at varying concentrations. -

Enzyme Incubation: Add 20

L of Plasmin solution. Incubate at 37°C for 10 minutes to allow E-I complex formation. -

Substrate Initiation: Add 20

L of S-2251 (2 mM stock). -

Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

-

Analysis: Plot Reaction Rate (

) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate

Protocol B: Biocatalytic Enantiomeric Resolution